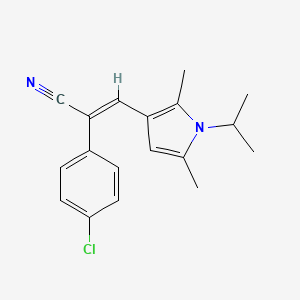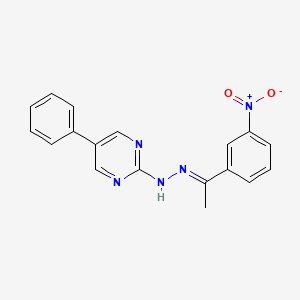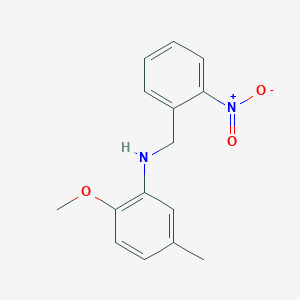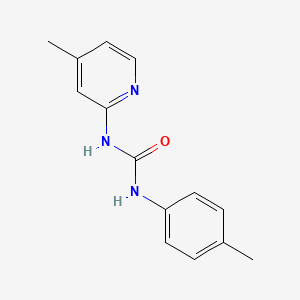
2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile is not fully understood, but it is thought to involve the activation of the Nrf2 pathway. The Nrf2 pathway is a cellular defense mechanism that regulates the expression of genes involved in antioxidant and detoxification pathways. 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to activate this pathway, leading to increased expression of antioxidant and detoxification genes. This activation of the Nrf2 pathway is thought to be responsible for the anti-inflammatory, anti-cancer, and neuroprotective effects of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neurodegenerative disease research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have neuroprotective effects, including the inhibition of oxidative stress and the prevention of neuronal death. In inflammatory disease research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have anti-inflammatory effects, including the inhibition of pro-inflammatory cytokines and the suppression of inflammatory cell infiltration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile in lab experiments is its water solubility, which makes it easy to administer in vivo. Another advantage is its potential therapeutic applications in a variety of diseases. However, one limitation of using 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile in lab experiments is its relatively low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile. One direction is the development of more effective analogs of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile with increased bioavailability. Another direction is the study of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile in combination with other chemotherapeutic agents, to determine if it can enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile and its potential therapeutic applications in a variety of diseases.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile involves the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with imidazole. This reaction produces 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile, which is a water-soluble compound that can be easily administered in vivo.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells, making it a potential chemotherapeutic agent. In neurodegenerative disease research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have neuroprotective effects, making it a potential treatment for diseases such as Alzheimer's and Parkinson's. In inflammatory disease research, 2-(4-chlorophenyl)-3-(1-isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2/c1-12(2)21-13(3)9-16(14(21)4)10-17(11-20)15-5-7-18(19)8-6-15/h5-10,12H,1-4H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKLMXIAYFTKBR-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C)C)C=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C(C)C)C)/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorophenyl)-3-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)

![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)

![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)
![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)
![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)
![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5714068.png)


